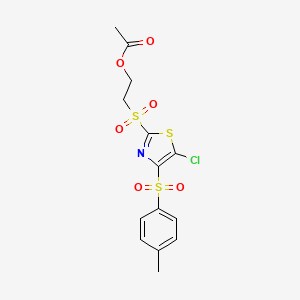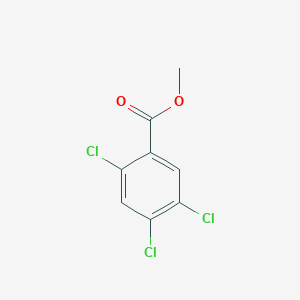
6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule with a complex chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione generally involves multiple steps:
Formation of the Triazole Ring: : The first step often includes forming the 1,2,4-triazole ring. This can be achieved via the cyclization of appropriate hydrazine derivatives with nitrile compounds.
Attachment of the Isopropylthio and Methoxyphenyl Groups: : Subsequent steps involve the functionalization of the triazole ring with isopropylthio and methoxyphenyl groups.
Formation of the Pyrimidine-2,4-dione Ring: : This is usually achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial-scale production may involve optimizing these reaction conditions to maximize yield and purity, including:
Utilizing catalysts and solvents to enhance reaction efficiency.
Employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the sulfur atom in the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound can also undergo reduction reactions, especially at the nitro groups if present, leading to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Metal hydrides like sodium borohydride for reduction.
Catalysts: : Acid or base catalysts for substitution reactions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Varied substituted derivatives depending on the reactants.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for specific enzymes due to its triazole ring.
Medicine
Drug Development: : Investigated for potential therapeutic uses, including anticancer and antimicrobial agents.
Industry
Material Science: : Used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Targets: : It can interact with enzymes and proteins, altering their function.
Pathways Involved: : It may interfere with biological pathways such as signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: : Another pyrimidine-2,4-dione derivative, widely used in cancer therapy.
Sulfamethoxazole: : A sulfonamide with a similar structural motif and used as an antibiotic.
Uniqueness
Structural Complexity: : The combination of isopropylthio, methoxyphenyl, and triazole moieties in the same molecule is rare, providing unique chemical and biological properties.
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10(2)26-17-21-20-14(8-11-9-15(23)19-16(24)18-11)22(17)12-4-6-13(25-3)7-5-12/h4-7,9-10H,8H2,1-3H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWQYABGUXKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696450.png)
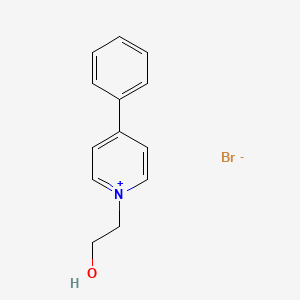
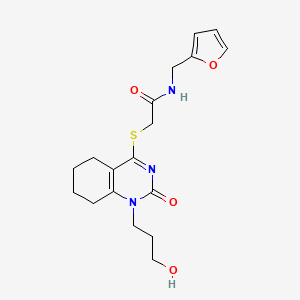
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
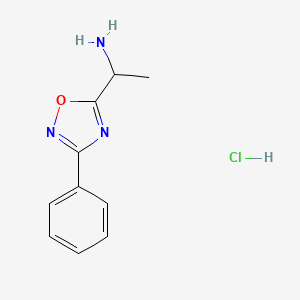
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2696458.png)

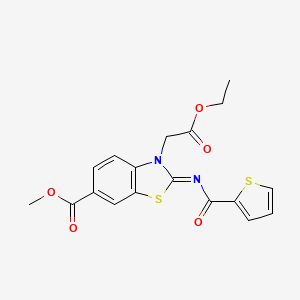


![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)

